3,4-Dimethoxytoluene
Overview
Description
3,4-Dimethoxytoluene: is an organic compound with the molecular formula C9H12O2 1,2-dimethoxy-4-methylbenzene . This compound is a derivative of toluene, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. It is a clear, colorless to pale yellow liquid with a pleasant odor .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Alkylation of 4-Methyl Guaiacol: : One common method involves the alkylation of 4-methyl guaiacol. This process includes alkalizing 4-methyl guaiacol with an aqueous solution of inorganic alkali, followed by heating and stirring the solution to a temperature between 60 and 150 degrees Celsius. Monohalomethane is then introduced into the reaction liquid, and the reaction is carried out at the same temperature range. After the reaction is complete, the product is separated to obtain 3,4-dimethoxytoluene .
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Catalytic Methods: : Another method involves the use of catalysts such as cobalt carbonyl complexes. In this process, 3,4-dimethoxybenzyl alcohol is subjected to catalytic hydrogenation in the presence of hydrogen and carbon monoxide. This method requires high temperature and pressure conditions .
Industrial Production Methods:
Industrial production of this compound typically involves the alkylation method due to its simplicity, high selectivity, and yield. The use of catalysts can further enhance the reaction speed and yield .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: : 3,4-Dimethoxytoluene can undergo selective oxidation to form 1,4-benzoquinones. This reaction is typically carried out in the presence of hydrogen peroxide and methyltrioxorhenium in an ionic liquid medium .
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Substitution: : The compound can undergo electrophilic aromatic substitution reactions. For example, nitration, sulfonation, and halogenation reactions can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, methyltrioxorhenium, ionic liquids.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 1,4-benzoquinones.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: : 3,4-Dimethoxytoluene is used as an internal standard in high-performance liquid chromatography (HPLC) quantifications . It is also a key intermediate in the synthesis of various organic compounds.
Biology and Medicine: : The compound is studied for its potential biological activities and is used in the synthesis of pharmaceuticals and bioactive molecules .
Industry: : It is used in the production of perfumes and fragrances due to its pleasant odor. Additionally, it serves as a precursor in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,4-dimethoxytoluene depends on the specific reactions it undergoes. In oxidation reactions, the methoxy groups facilitate the formation of quinones by stabilizing the intermediate species. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the methyl group at the 4 position.
4-Methoxybenzyl Alcohol: Contains a hydroxyl group instead of a methoxy group at the 4 position.
Veratrole (1,2-Dimethoxybenzene): Similar structure but without the methyl group.
Uniqueness
3,4-Dimethoxytoluene is unique due to the presence of both methoxy groups and a methyl group on the benzene ring, which influences its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,2-dimethoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPMBQZAVBFUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060088 | |
Record name | Benzene, 1,2-dimethoxy-4-methyl- | |
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Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 22-23 deg C; [Sigma-Aldrich MSDS], Liquid | |
Record name | 3,4-Dimethoxytoluene | |
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Record name | 1,2-Dimethoxy-4-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0303183 | |
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CAS No. |
494-99-5 | |
Record name | 3,4-Dimethoxytoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethoxytoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494995 | |
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Record name | 3,4-Dimethoxytoluene | |
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Record name | Benzene, 1,2-dimethoxy-4-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,2-dimethoxy-4-methyl- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylveratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.088 | |
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Record name | 4-METHYLVERATROLE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349X0G2SSF | |
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Retrosynthesis Analysis
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